3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-

CAS No.: 942938-28-5

Cat. No.: VC3022067

Molecular Formula: C8H7FN2O

Molecular Weight: 166.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942938-28-5 |

|---|---|

| Molecular Formula | C8H7FN2O |

| Molecular Weight | 166.15 g/mol |

| IUPAC Name | 6-(2-fluoroethoxy)pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C8H7FN2O/c9-3-4-12-8-2-1-7(5-10)6-11-8/h1-2,6H,3-4H2 |

| Standard InChI Key | LNDXQUOODQMNDU-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1C#N)OCCF |

| Canonical SMILES | C1=CC(=NC=C1C#N)OCCF |

Introduction

Chemical Identity and Structural Properties

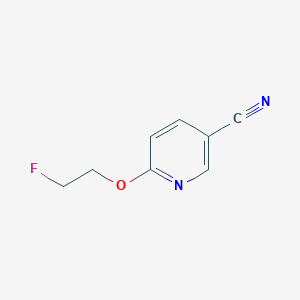

3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- is a fluorinated pyridine derivative characterized by a cyano group at position 3 and a 2-fluoroethoxy substituent at position 6 of the pyridine ring. This combination of functional groups creates a versatile scaffold for pharmaceutical development, particularly in compounds requiring specific molecular interactions.

Basic Identification Parameters

| Parameter | Value |

|---|---|

| CAS Registry Number | 942938-28-5 |

| Molecular Formula | C₈H₇FN₂O |

| Molecular Weight | 166.15 g/mol |

| IUPAC Name | 6-(2-fluoroethoxy)pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C8H7FN2O/c9-3-4-12-8-2-1-7(5-10)6-11-8/h1-2,6H,3-4H2 |

| Standard InChIKey | LNDXQUOODQMNDU-UHFFFAOYSA-N |

| SMILES Notation | C1=CC(=NC=C1C#N)OCCF |

The compound possesses a pyridine ring as its core structure, with a nitrile group (-C≡N) at position 3 and a 2-fluoroethoxy group (-OCH₂CH₂F) at position 6. This arrangement of functional groups contributes to its unique chemical reactivity and potential applications in medicinal chemistry.

Physical Properties

The physical properties of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- include important parameters for its handling and application in synthesis:

| Property | Value |

|---|---|

| Physical State | Solid |

| Boiling Point | Estimated ~214-235°C (based on similar compounds) |

| Melting Point | Not precisely determined |

| Solubility | Soluble in common organic solvents (DMF, DMSO, dichloromethane) |

| Stability | Stable under normal laboratory conditions |

The presence of both the nitrile and fluoroethoxy groups influences its physical properties significantly, making it more polar than simple pyridine derivatives while retaining good solubility in organic solvents.

Reactivity and Chemical Transformations

The chemical behavior of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- is determined by its functional groups, each contributing distinct reactivity patterns.

Reactivity of Functional Groups

The compound contains three key reactive sites:

-

Pyridine Nitrogen: Behaves as a weak base and can participate in coordination chemistry with metals

-

Nitrile Group: Can undergo hydrolysis, reduction, cycloaddition, and other transformations

-

Fluoroethoxy Group: Contains C-F bond that influences electron distribution and can participate in elimination reactions

This combination of functional groups makes the compound particularly versatile as a synthetic intermediate in complex molecular construction .

Key Transformation Pathways

| Reaction Type | Conditions | Products | Application |

|---|---|---|---|

| Nitrile Hydrolysis | Aqueous acid/base | Carboxylic acid derivatives | Synthesis of amides and esters |

| Nitrile Reduction | LiAlH₄, H₂/Ni | Primary amines | Building blocks for heterocycles |

| Nucleophilic Substitution | Nucleophiles/basic conditions | 6-substituted derivatives | Diversification of structure |

| Coordination | Metal salts | Metal complexes | Catalysis, materials science |

These transformations demonstrate the versatility of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- as a building block for more complex structures with potential pharmaceutical applications .

Applications in Medicinal Chemistry

3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- has significant value in pharmaceutical development due to its unique structural features and reactivity profile.

Role as a Pharmaceutical Building Block

The compound serves as an important intermediate in the synthesis of pharmaceuticals for several reasons:

-

The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous drugs

-

The nitrile group can be transformed into various functional groups including amides, amines, and heterocycles

-

The 2-fluoroethoxy group introduces fluorine, which often improves metabolic stability and bioavailability

-

The specific arrangement of these functional groups allows for targeted modifications at specific positions

These features make 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- particularly valuable in developing compounds with specific molecular interactions.

Comparison with Related Compounds

To better understand the unique properties of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-, it is valuable to compare it with structurally related compounds.

Structural Analogues

| Compound | Key Differences | Impact on Properties |

|---|---|---|

| 3-Pyridinecarbonitrile (basic structure) | Lacks substituents | Less lipophilic, different electronic properties |

| 6-Fluoropyridine-2-carbonitrile | Cyano at position 2, direct F instead of fluoroethoxy | Different electronic distribution, reactivity |

| 3-(2-fluorophenyl)pyridine-4-carbonitrile | Fluorophenyl group, cyano at position 4 | More lipophilic, different spatial arrangement |

| 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | Multiple halogens, different substitution pattern | Enhanced reactivity toward nucleophilic substitution |

These comparisons highlight how the specific arrangement of functional groups in 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- contributes to its unique chemical profile and potential applications .

Structure-Activity Relationships

The presence of the 2-fluoroethoxy group at position 6 of the pyridine ring introduces several important effects:

-

Enhanced lipophilicity compared to hydroxyl or unsubstituted derivatives

-

Potential hydrogen bond acceptor capabilities

-

Metabolic stability due to the C-F bond

-

Electronic effects on the pyridine ring system

These features potentially make 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- valuable in developing compounds with specific receptor interactions or metabolic profiles .

Spectroscopic and Analytical Characteristics

The identification and characterization of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- can be accomplished through various spectroscopic and analytical techniques.

Spectroscopic Properties

The compound exhibits characteristic spectroscopic features:

-

IR Spectroscopy: Strong absorption band around 2230 cm⁻¹ (C≡N stretching), C-F stretching typically around 1000-1100 cm⁻¹

-

¹H NMR: Expected signals for aromatic protons (7-9 ppm), ethoxy CH₂ groups (4-5 ppm), and splitting patterns due to F-H coupling

-

¹³C NMR: Characteristic signals for the nitrile carbon (~120 ppm), pyridine carbons, and C-F coupling

-

Mass Spectrometry: Molecular ion peak at m/z 166, with fragmentation patterns involving loss of the fluoroethoxy group

These spectroscopic characteristics provide definitive means for identification and purity assessment .

Analytical Methods

For quantitative analysis and purity determination, several methods are applicable:

| Analytical Technique | Application | Key Parameters |

|---|---|---|

| HPLC | Purity determination | Reverse phase, UV detection at 254-280 nm |

| GC-MS | Identification, purity | Moderate temperature program to prevent decomposition |

| Elemental Analysis | Composition verification | C, H, N, F content |

| X-ray Crystallography | Absolute structure confirmation | Crystal growth in suitable solvents |

These analytical approaches ensure accurate characterization of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- for research and development purposes.

Future Research Directions

Despite its value as a pharmaceutical building block, several aspects of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- warrant further investigation.

Unexplored Research Areas

-

Expanded Synthetic Methodology: Development of more efficient and scalable synthetic routes

-

Pharmacological Profiling: Direct assessment of biological activities of derivatives based on this scaffold

-

Structure Optimization: Systematic modification of the fluoroethoxy moiety to enhance specific properties

-

Computational Studies: Modeling of interactions with biological targets to guide rational design

-

Green Chemistry Approaches: Development of environmentally friendly synthesis methods

These research directions would significantly enhance the utility of 3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- in drug discovery and development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume